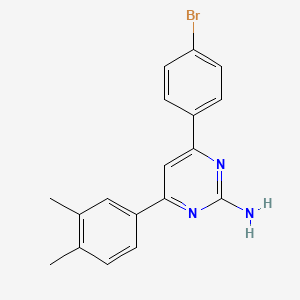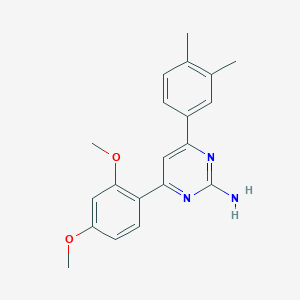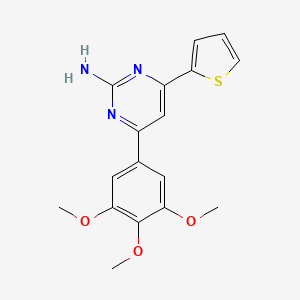
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4-BTP, is a small molecule that has become increasingly popular in the scientific research community due to its wide range of applications. 4-BTP is a synthetic compound that has been used in various studies to investigate its potential as a therapeutic agent and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a part of a broader class of compounds with significant potential in synthetic chemistry and pharmacology. Research has explored various synthesis methods and chemical transformations for related compounds, aiming at developing novel materials with desired properties. For example, Narule et al. (2007) investigated the synthesis of pyrimidin-2-phenylthiol derivatives, revealing methods that could be applicable to the synthesis of compounds like this compound (Narule, Meshram, Santhakumari, & Shanware, 2007). Such methods play a crucial role in enabling the exploration of chemical properties and potential applications of these compounds.
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of pyrimidine and evaluated their biological activities. Patel et al. (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating their potent antimicrobial activities (Patel & Patel, 2017). Similarly, Jafar et al. (2017) focused on the antifungal effects of pyrimidin-2-amine derivatives, identifying compounds with significant activity against Aspergillus species (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017). These findings indicate the potential of this compound and its analogs in developing new antimicrobial and antifungal agents.
Novel Synthetic Approaches and Heterocyclic Chemistry
Research on novel synthetic approaches for pyrimidine derivatives, such as those conducted by Pokhodylo et al. (2015), has opened up new pathways for creating diverse heterocyclic compounds with potential application in drug development and material science (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015). Such innovative synthetic strategies enhance the accessibility of complex molecules, including those related to this compound, for various scientific investigations.
Application in Material Science and Electronics
The derivatives of pyrimidine, especially those combined with heterocyclic structures, have shown promise in material science and electronics. Soyleyici et al. (2013) synthesized new types of 2,5-di(2-thienyl)pyrrole compounds, demonstrating novel optical properties that could be leveraged in conducting polymers and electronic materials (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013). This research hints at the potential utility of this compound in developing new materials with enhanced electronic properties.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c16-15-17-10(7-11(18-15)14-2-1-5-21-14)9-3-4-12-13(6-9)20-8-19-12/h1-7H,8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQQLERNUHIGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)